molecular formula C12H9NO4S B1324965 2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde CAS No. 885267-52-7

2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde

Cat. No.: B1324965
CAS No.: 885267-52-7
M. Wt: 263.27 g/mol
InChI Key: QYZHMLCZXRPAQO-UHFFFAOYSA-N
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Description

2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde is an organic compound with the molecular formula C12H9NO4S and a molecular weight of 263.27 g/mol . This compound is characterized by the presence of a furan ring, a nitro group, and a benzaldehyde moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde typically involves the reaction of 2-furylmethyl mercaptan with 5-nitrobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

Scientific Research Applications

2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the aldehyde, nitro, and furan moieties, play crucial roles in its reactivity and binding affinity. For example, the aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(furan-2-ylmethylsulfanyl)-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-7-9-6-10(13(15)16)3-4-12(9)18-8-11-2-1-5-17-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZHMLCZXRPAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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